2-(Trifluoromethyl)piperidine

Descripción general

Descripción

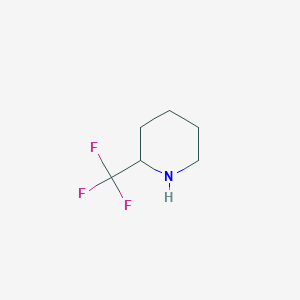

2-(Trifluoromethyl)piperidine is an organic compound with the molecular formula C6H10F3N It is a piperidine derivative where a trifluoromethyl group is attached to the second carbon of the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Trifluoromethyl)piperidine can be synthesized through several methodsThis can be achieved by starting with pipecolic acid or lactam derivatives and introducing the trifluoromethyl group through various chemical reactions . Another method involves the reduction of pyridine or pyridinone derivatives . Additionally, ring expansion of 5-membered rings such as prolinol derivatives or cyclization of linear amines can also yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Substitution Reactions via Fluorination

The trifluoromethyl group can be introduced through fluorination of piperidine carboxylic acid derivatives using sulfur tetrafluoride (SF₄). This method achieves direct replacement of carboxyl groups with CF₃ under high-pressure conditions .

Key Reaction Parameters and Yields

| Starting Material | Solvent System (HF:CHCl₃) | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Nipecotic acid | 100g HF : 700g CHCl₃ | 105 | 3 | 3-(Trifluoromethyl)piperidine | 77.9 | 96.2 |

| Pipecolic acid | 50g HF : 100g CHCl₃ | 65 | 3 | 2-(Trifluoromethyl)piperidine | 54.5 | 98.9 |

| 2-Chloro-4-piperidine acid | 100g HF : 300g CHCl₃ | 85 | 3 | 2-(Trifluoromethyl)-4-chloropiperidine | 53.9 | 95.7 |

Mechanistic Insights

-

Step 1 : HF forms a complex with the carboxylic acid, protecting the amino group from SF₄ attack .

-

Step 2 : SF₄ fluorinates the carboxyl group sequentially:

-

Solvent Role : HF/CHCl₃ mixtures reduce reaction pressure and enhance safety without compromising yield .

Multicomponent Cyclization Reactions

This compound derivatives form via stereoselective, single-step reactions involving aromatic aldehydes, cyanoacetates, and ethyl 4,4,4-trifluoro-3-oxobutanoate .

General Reaction Scheme

Stereochemical Outcomes

-

Products exhibit four stereogenic centers with configurations determined by X-ray crystallography .

-

Electron-withdrawing substituents on aldehydes accelerate cyclization but do not affect stereoselectivity .

Limitations

-

Dehydration to tetrahydropyridines is blocked by the trifluoromethyl group, unlike non-fluorinated analogs .

-

Acidic conditions or prolonged heating fail to induce further transformations .

Stability Under Oxidative and Reductive Conditions

While specific data on oxidation/reduction of this compound is limited in accessible literature, the CF₃ group’s strong electron-withdrawing nature suggests:

-

Oxidation Resistance : Stabilizes adjacent C-H bonds against common oxidants (e.g., KMnO₄).

-

Reductive Inertness : Unlikely to undergo reduction unless under extreme conditions (e.g., catalytic hydrogenation at high pressure).

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

2-(Trifluoromethyl)piperidine serves as an essential building block for synthesizing more complex organic molecules. It is utilized in various reactions to introduce trifluoromethyl groups into other compounds, enhancing their biological and chemical properties.

Synthesis Methods

The synthesis of this compound has been achieved through several methods:

- From δ-Lactams: A notable method involves treating δ-lactams with trichloroborane and CF3Br to form the desired piperidine derivative .

- Direct Trifluoromethylation: Recent studies have explored direct trifluoromethylation of tetrahydropyridines, yielding high regioselectivity and good yields .

Medicinal Chemistry

Pharmaceutical Applications

The compound is investigated for its potential as a pharmaceutical intermediate. Its derivatives exhibit a range of biological activities, including:

- Antibacterial and Antiviral Properties: Piperidine derivatives are known for their effectiveness against various bacterial strains and viruses .

- Analgesic and Antidepressant Effects: Research indicates that modifications of this compound can lead to compounds with significant analgesic and antidepressant properties .

Case Studies

- A study demonstrated the synthesis of this compound derivatives that showed promising results in preclinical trials for treating depression and anxiety disorders .

- Another investigation focused on the compound's interactions with specific enzymes, revealing potential pathways for drug development targeting metabolic diseases.

Agrochemicals

Development of Agrochemicals

this compound is also utilized in developing agrochemicals due to its unique chemical properties. The trifluoromethyl group enhances the stability and efficacy of pesticides and herbicides.

Research Findings

Recent studies have shown that incorporating the trifluoromethyl group into agrochemical formulations can improve their performance by increasing their persistence in the environment and enhancing their biological activity against pests.

Material Science

Applications in Materials Science

The compound's unique properties allow it to be used in materials science, particularly in developing new polymers and coatings that require enhanced chemical resistance.

Innovative Uses

- Research has indicated that polymers containing this compound exhibit improved thermal stability and resistance to solvents, making them suitable for various industrial applications .

- Its incorporation into coatings has been shown to enhance surface properties, such as hydrophobicity and durability against environmental degradation .

Data Tables

Mecanismo De Acción

The mechanism of action of 2-(Trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can modulate the steric and electronic properties of the compound, affecting its binding affinity and activity . This modulation can influence various biological processes, such as enzyme inhibition and receptor activation .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2-(Trifluoromethyl)piperidine include other trifluoromethyl-substituted piperidines and pyridines. Examples include:

- 3-(Trifluoromethyl)piperidine

- 4-(Trifluoromethyl)piperidine

- Trifluoromethylpyridine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group on the piperidine ring can significantly influence the compound’s reactivity and interactions with biological targets .

Actividad Biológica

2-(Trifluoromethyl)piperidine is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. The trifluoromethyl group (-CF₃) enhances the lipophilicity and electron-withdrawing characteristics of the piperidine ring, influencing its interaction with biological targets. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The introduction of a trifluoromethyl group in organic compounds generally increases their metabolic stability and alters their pharmacokinetic properties. In the case of piperidine derivatives, this modification can significantly enhance their binding affinity to various biological targets.

Research indicates that this compound derivatives exhibit a range of biological activities, including:

- Antitumor Activity : Studies have shown that trifluoromethyl-substituted piperidines can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation. For instance, one study demonstrated that a derivative promoted HepG2 cell apoptosis through down-regulation of Bcl-2 and up-regulation of Bax and C-caspase-3, while also inhibiting NF-κB activation .

- Anti-inflammatory Effects : Compounds containing the trifluoromethyl group have been noted for their ability to reduce inflammation. They inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models .

- Neuroprotective Properties : The potential for neuroprotection has been highlighted in various studies, suggesting that these compounds may be beneficial in treating neurodegenerative diseases by inhibiting neurotransmitter uptake and stabilizing membrane permeability .

Biological Activity Spectrum

The biological activity spectrum of this compound can be summarized as follows:

Case Studies

- Anti-tumor Activity : A study synthesized several trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones (BAPs) that exhibited potent anti-tumor activity against liver cancer cells. The most effective compound induced apoptosis through specific pathway modulation .

- Neuroprotective Effects : Research indicated that certain piperidine derivatives could inhibit the uptake of neurotransmitters, suggesting a role in treating conditions like Parkinson's disease and other neurodegenerative disorders. This was supported by in silico studies predicting high pharmacological activity on central nervous system targets .

Propiedades

IUPAC Name |

2-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)5-3-1-2-4-10-5/h5,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXDEFXCCITWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460430 | |

| Record name | 2-(trifluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154630-93-0 | |

| Record name | 2-(trifluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches to 2-(trifluoromethyl)piperidines?

A: Several synthetic routes have been explored for the production of 2-(trifluoromethyl)piperidines. One approach utilizes a ring expansion strategy starting from readily available (trifluoromethyl)prolinols. [] These prolinol precursors can be derived from L-proline via a (trifluoromethyl)aziridinium intermediate. [, ] Alternatively, a one-pot, five-component cascade reaction involving a Knoevenagel condensation, Michael addition, Mannich reaction, and cyclization can be employed. [] This method efficiently constructs polysubstituted 2-hydroxy-2-(trifluoromethyl)piperidines with high diastereoselectivity. []

Q2: How does the trifluoromethyl group influence the reactivity and stereoselectivity in the synthesis of 2-(trifluoromethyl)piperidines?

A: The presence of the trifluoromethyl group plays a crucial role in directing the regio- and diastereoselectivity of reactions involving 2-(trifluoromethyl)piperidine precursors. For instance, during the ring opening of (trifluoromethyl)aziridinium intermediates, the trifluoromethyl group exerts a strong electronic influence, guiding the nucleophilic attack to a specific carbon atom and leading to the preferential formation of a particular diastereomer. [, ]

Q3: Can you provide examples of the stereoselective synthesis of specific this compound derivatives?

A: Researchers have successfully synthesized a variety of enantioenriched 3-substituted 2-(trifluoromethyl)piperidines through the diastereoselective ring expansion of (trifluoromethyl)prolinols. [] Similarly, highly diastereoselective syntheses of trifluoro-substituted analogs of piperidine alkaloids have been achieved starting from 2-trifluoromethyl keto-protected 4-piperidones, utilizing an intramolecular Mannich-type reaction. []

Q4: Are there any spectroscopic data available to confirm the structure of synthesized 2-(trifluoromethyl)piperidines?

A: NMR spectroscopy, including 1H and 13C NMR, serves as a primary tool for the structural elucidation of 2-(trifluoromethyl)piperidines and their derivatives. [, ] Additionally, X-ray diffraction analysis has been employed to confirm the absolute configuration of diastereomers. []

Q5: What are the potential applications of 2-(trifluoromethyl)piperidines?

A: While the provided research focuses primarily on synthetic methodologies and structure determination, 2-(trifluoromethyl)piperidines hold promise as valuable building blocks in medicinal chemistry. The incorporation of a trifluoromethyl group into amines can significantly impact their physicochemical properties and biological activity. [] Given the prevalence of amines in bioactive compounds, these derivatives have the potential to serve as scaffolds for drug discovery, particularly in targeting biologically relevant proteins and enzymes. [] Further research is needed to explore their specific biological activities and therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.